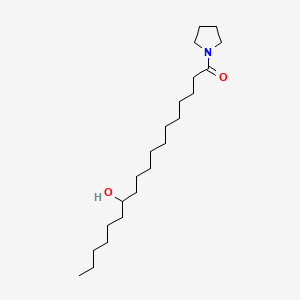
8-Hydroxy-1-methylquinolinium iodide propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1-methylquinolinium iodide propylcarbamate is a chemical compound with the molecular formula C14H17N2O2.I and a molecular weight of 372.2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1-methylquinolinium iodide propylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline, which is a common precursor for many quinoline derivatives.
Methylation: The 8-hydroxyquinoline undergoes methylation to introduce a methyl group at the nitrogen atom, forming 8-hydroxy-1-methylquinoline.
Iodination: The methylated compound is then reacted with iodine to form 8-hydroxy-1-methylquinolinium iodide.
Carbamoylation: Finally, the iodide compound is treated with propyl isocyanate to introduce the propylcarbamate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-1-methylquinolinium iodide propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to the corresponding quinoline.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups.
Applications De Recherche Scientifique
8-Hydroxy-1-methylquinolinium iodide propylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8-Hydroxy-1-methylquinolinium iodide propylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chemical properties but lacks the methyl and propylcarbamate groups.
1-Methylquinolinium iodide: Similar structure but without the hydroxyl and propylcarbamate groups.
8-Hydroxyquinoline N-oxide: An oxidized derivative with different reactivity and applications.
Uniqueness
8-Hydroxy-1-methylquinolinium iodide propylcarbamate is unique due to the presence of both the hydroxyl and propylcarbamate groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
71349-83-2 |
|---|---|
Formule moléculaire |
C14H17IN2O2 |
Poids moléculaire |
372.20 g/mol |
Nom IUPAC |
(1-methylquinolin-1-ium-8-yl) N-propylcarbamate;iodide |
InChI |
InChI=1S/C14H16N2O2.HI/c1-3-9-15-14(17)18-12-8-4-6-11-7-5-10-16(2)13(11)12;/h4-8,10H,3,9H2,1-2H3;1H |
Clé InChI |
FQEGHMJAVWSHJT-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


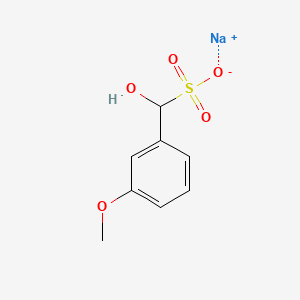
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)

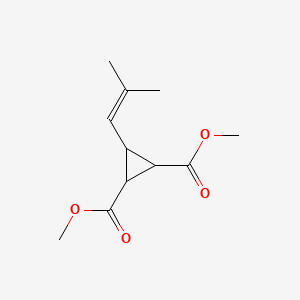
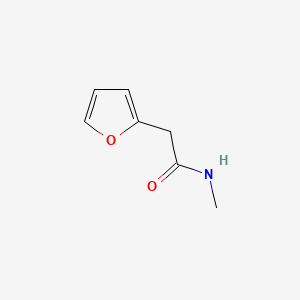

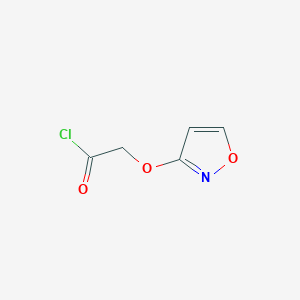
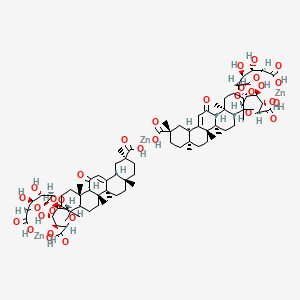
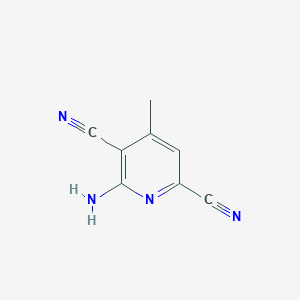
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
